3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide
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Overview
Description
3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide is a halogenated derivative of a secondary amide bearing an aromatic substituent. This compound is known for its unique structural properties, which include a chloro group and a methoxyphenyl group attached to the acetamido moiety. The molecular formula of this compound is C10H12ClNO2, and it has a molecular weight of 213.66 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide typically involves the reaction of 4-methoxyaniline with chloroacetyl chloride to form 2-chloro-N-(4-methoxyphenyl)acetamide. This intermediate is then reacted with 3-chloropropionyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the same reaction conditions as in the laboratory, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of substituted amides or thioamides.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of primary or secondary amines.
Scientific Research Applications
3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(4-methoxyphenyl)propanamide
- 3-(2-chloro-3-methoxyphenyl)-N-(4-methoxybenzyl)propanamide
- 3-(3-chloro-4-methoxyphenyl)-N-(2-methoxyphenyl)propanamide
Uniqueness
3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(N-(2-chloroacetyl)-4-methoxyanilino)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-18-10-4-2-9(3-5-10)15(12(17)8-13)7-6-11(14)16/h2-5H,6-8H2,1H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFCFAJPIWFCSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CCC(=O)N)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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